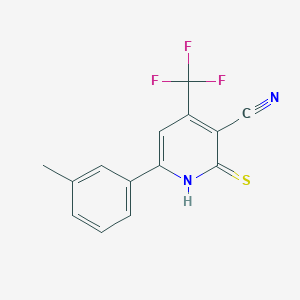

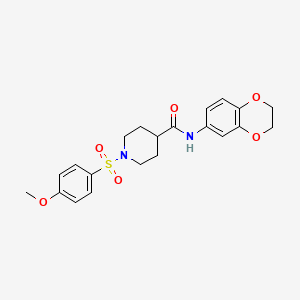

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile" is a chemical entity that appears to be related to a class of sulfur-containing pyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The related compounds discussed in the provided papers include various substituted pyrimidine and pyridine derivatives, which have been investigated for their spectroscopic properties, molecular structure, and reactivity .

Synthesis Analysis

The synthesis of related compounds involves the formation of carbon-nitrogen bonds and the introduction of sulfur functionalities. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves reactions with various alkylating agents, leading to the formation of different substituted pyrimidines . Similarly, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a compound closely related to the one , has been described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles .

Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods like density functional theory (DFT). These analyses provide insights into the equilibrium geometry, vibrational wave numbers, and the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . X-ray analysis has also been used to confirm the structure of derivatives like the tris-sulfonyl derivative of 2,6-diamino-4-methyl-3-pyridinecarbonitrile .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of functional groups such as the carbonitrile group and sulfur atoms. The molecular docking studies suggest that these compounds can exhibit inhibitory activity against various biological targets due to their ability to bind at the catalytic sites through non-covalent interactions like hydrogen bonding and \u03c0-\u03c0 interactions . The reactivity with bisnucleophiles has been explored for the synthesis of azaindazole derivatives, indicating the versatility of these compounds in forming heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electronegative groups such as the trifluoromethyl group and the carbonitrile group can impart unique properties like high electron affinity and potential nonlinear optical behavior. The molecular electrostatic potential (MEP) analysis reveals the regions of the molecule that are prone to electrophilic and nucleophilic attacks, which is crucial for understanding their reactivity patterns . The stability of the molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis .

Scientific Research Applications

Synthesis and Structural Analysis

- 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile and similar compounds have been extensively studied for their synthesis and crystal structure. For example, compounds with similar structures have been synthesized, and their crystal structures determined using X-ray data, revealing details about bond lengths, valency angles, and hydrogen bonding (Moustafa & Girgis, 2007).

Chemical Transformations and Reactions

- These compounds are also explored for their reactivity under various chemical conditions. For instance, one study examined the reaction of similar carbonitrile compounds with various nucleophiles, leading to a variety of heterocyclic systems, indicating a broad scope for chemical transformations (Ibrahim & El-Gohary, 2016).

Potential in Drug Development

- While specific applications in drug development are not detailed in the research papers found, the structural and chemical properties of these compounds suggest potential for exploration in this field. The intricate structures and the ability to undergo various chemical reactions may make them suitable candidates for further research in medicinal chemistry.

Optical and Electronic Properties

- The optical and electronic properties of related pyridine derivatives have been studied, indicating potential applications in material science. For instance, studies on pyridine derivatives have revealed important insights into their optical functions, energy gaps, and diode characteristics, suggesting uses in electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Molecular Docking and Theoretical Studies

- Some studies have employed molecular docking and theoretical analyses to assess the interactions and potential applications of similar compounds, indicating their utility in computational chemistry and drug design (Alzoman et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-(3-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2S/c1-8-3-2-4-9(5-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCDJVMVAXKOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)

![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

![2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2504794.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)